molecular formula C21H19NO5S B11401587 methyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11401587
M. Wt: 397.4 g/mol
InChI Key: QPFFLAPZUPRHCV-UHFFFAOYSA-N
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Description

METHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromene ring fused with a thiophene ring, along with various functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of METHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chromene and thiophene intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

METHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

METHYL 2-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 2-[(7,8-dimethyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-10-7-8-12-14(23)9-15(27-18(12)11(10)2)19(24)22-20-17(21(25)26-3)13-5-4-6-16(13)28-20/h7-9H,4-6H2,1-3H3,(H,22,24)

InChI Key

QPFFLAPZUPRHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C

Origin of Product

United States

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